molecular formula C7H12N2 B3006390 (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine CAS No. 1368589-11-0

(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B3006390
CAS No.: 1368589-11-0
M. Wt: 124.187
InChI Key: KJENYXWFEZWBBS-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of two methyl groups at positions 2 and 5 of the pyrrole ring and a methanamine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine typically involves the condensation of 2,5-dimethylpyrrole with formaldehyde and ammonia or a primary amine. One common method includes the reaction of 2,5-dimethylpyrrole with formaldehyde in the presence of a base, followed by the addition of ammonia or a primary amine to form the methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole carboxylic acids, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds with diverse functional groups .

Scientific Research Applications

(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine is unique due to the presence of both the methanamine group and the two methyl groups on the pyrrole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2,5-dimethyl-1H-pyrrol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJENYXWFEZWBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368589-11-0
Record name (2,5-dimethyl-1H-pyrrol-3-yl)methanamine
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